molecular formula C13H14N4S B7769066 N,N'-dianilinocarbamimidothioic acid

N,N'-dianilinocarbamimidothioic acid

Cat. No.: B7769066
M. Wt: 258.34 g/mol
InChI Key: BNSNUHPJRKTRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Alisporivir involves several steps, starting from the basic building blocks of amino acids and peptides. The process typically includes the formation of cyclic depsipeptides through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired cyclic structure. Industrial production methods for Alisporivir may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis .

Chemical Reactions Analysis

Alisporivir undergoes various chemical reactions, including:

    Oxidation: Alisporivir can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Alisporivir into reduced forms, which may have different biological activities.

    Substitution: Alisporivir can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

Alisporivir exerts its effects by inhibiting the activity of specific molecular targets involved in the replication of the Hepatitis C virus. It acts as a membrane receptor for soluble GET3/TRC40, which recognizes and selectively binds the transmembrane domain of tail-anchored proteins in the cytosol. This interaction is crucial for the stability of GET1 and the inhibition of viral replication .

Comparison with Similar Compounds

Alisporivir is unique among cyclosporins due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include other cyclosporins like Cyclosporin A and Cyclosporin B, which also have cyclic depsipeptide structures but differ in their specific biological activities and therapeutic uses. Alisporivir’s ability to inhibit the replication of the Hepatitis C virus sets it apart from other cyclosporins .

Properties

IUPAC Name

N,N'-dianilinocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNUHPJRKTRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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